BRD2 BD2 Inhibitory Potency: Direct Comparison with Representative BET Inhibitor Chemotypes
3-Bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide inhibits BRD2 BD2 with an IC50 of 18 nM in TR-FRET assays [1]. While direct head-to-head data against closest N-(2,6-dimethoxy-4-pyrimidinyl)benzamide analogs is not available in public databases, cross-study comparison with the clinically characterized BET inhibitor GSK046 (iBET-BD2) reveals a ~15-fold greater potency for the target compound at the same target (GSK046 BRD2 BD2 IC50 = 264 nM) [2]. This potency differential suggests that 3-bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide may achieve functional BD2 engagement at lower concentrations than some advanced BD2-selective chemotypes.
| Evidence Dimension | BRD2 BD2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 18 nM |
| Comparator Or Baseline | GSK046 (iBET-BD2): 264 nM |
| Quantified Difference | Target compound is ~15-fold more potent (18 nM vs 264 nM) |
| Conditions | TR-FRET assay; preincubation 15 min, peptide addition, measured after 60 min |
Why This Matters
Higher potency at the target bromodomain enables lower screening concentrations in biochemical and cellular assays, reducing potential off-target effects and conserving compound stock.
- [1] BindingDB. BDBM50556167 (CHEMBL4752543). Inhibition of BRD2 BD2: IC50 18 nM (TR-FRET). View Source
- [2] Gilan O, Rioja I, Knezevic K, et al. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immunoinflammation. Science. 2020;368(6489):387-394. (GSK046 IC50 data). View Source
